molecular formula C15H13N3O3S2 B2800889 2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 301235-20-1

2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2800889
CAS RN: 301235-20-1
M. Wt: 347.41
InChI Key: WKSVBZNVSDIIKQ-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used as starting materials in the synthesis of novel anti-inflammatory compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .

Safety And Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their chemical structure. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Benzothiazole derivatives have shown promise in various areas of medicinal chemistry. Future research could focus on the design and development of new benzothiazole derivatives with improved biological activity and lesser side effects .

properties

IUPAC Name

2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-9-4-2-3-5-11(9)14(19)18-15-17-12-7-6-10(23(16,20)21)8-13(12)22-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSVBZNVSDIIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

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